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Introduction
Xevinapant (formerly Debio 1143 and AT-406) is an orally available, small-molecule antagonist

of Inhibitor of Apoptosis Proteins (IAPs).[1][2] As a Smac mimetic, it targets cellular IAP1

(cIAP1), cIAP2, and X-linked IAP (XIAP), proteins often overexpressed in cancer cells, to

promote apoptosis and enhance the efficacy of chemo- and radiotherapy.[1][3][4] This technical

guide provides a comprehensive overview of the pharmacokinetics (PK) and oral bioavailability

of Xevinapant, drawing from key preclinical and clinical studies.

Mechanism of Action: IAP Inhibition
Xevinapant mimics the endogenous mitochondrial protein Smac/DIABLO, which antagonizes

IAPs. By binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1, cIAP2, and XIAP,

Xevinapant relieves their inhibition of caspases, thereby promoting programmed cell death.

The binding of Xevinapant to cIAP1/2 induces their auto-ubiquitination and subsequent

proteasomal degradation, which not only promotes apoptosis but may also stimulate an anti-

tumor immune response.
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Figure 1: Xevinapant's Mechanism of Action.
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Pharmacokinetic Profile
The pharmacokinetic properties of Xevinapant have been characterized in both preclinical

species and human subjects.

Preclinical Pharmacokinetics
In preclinical studies involving rodents and non-rodents, Xevinapant demonstrated an oral

bioavailability ranging from 38% to 55%.

Clinical Pharmacokinetics
Clinical trials in patients with advanced cancers and healthy volunteers have provided detailed

insights into the pharmacokinetic profile of Xevinapant.

Following oral administration, Xevinapant is rapidly absorbed, with the time to reach maximum

plasma concentration (Tmax) typically occurring within 1 to 3 hours. A study in healthy

volunteers (Debio 1143-107) investigated the effect of food on two different formulations of a

single 200 mg oral dose. While a high-fat meal delayed the Tmax and decreased the Cmax by

39%, it did not significantly alter the total exposure (AUC). This suggests that Xevinapant can

be administered without regard to food. Furthermore, co-administration with the proton pump

inhibitor pantoprazole did not affect the pharmacokinetics of Xevinapant, indicating that its

absorption is not dependent on gastric pH.

A population PK model described the absorption of Xevinapant using a model with two

absorption phases.

A population pharmacokinetic analysis of Xevinapant (Debio 1143) and its major metabolite

(D-1143-M) was conducted on data from 94 cancer patients across three studies (D-1143-101,

D-1143-102, and D-1143-103). This analysis utilized a two-compartment model to describe the

distribution of Xevinapant. The estimated mean volume of distribution of the central

compartment (Vc) was 3.1 L, and the peripheral compartment (Vp) was 62 L.

Xevinapant is metabolized, with a major metabolite identified as D-1143-M. Both Xevinapant
and its major metabolite are substrates and inhibitors of P-glycoprotein (P-gp) and inhibitors of

CYP3A4. The pharmacokinetic model indicated non-linear kinetics, partly due to metabolism

inhibition loops between Xevinapant and its metabolite.
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The elimination of Xevinapant is characterized by a linear process. In a first-in-man study, the

mean half-life (T1/2) on day 1 was consistent across different doses, ranging from 5.2 to 7.1

hours. No drug accumulation was observed after 5 consecutive daily doses. The population

mean estimate for the clearance of Xevinapant (CL.D) was 7.0 L/h.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Xevinapant from

clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters in Patients with Advanced Cancer

Dose (mg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) T1/2 (h)

5 13.7 ± 5.7 1.0 48.9 ± 19.9 5.2

10 29.3 ± 13.9 1.0 115 ± 44.5 5.4

20 50.8 ± 21.9 1.0 225 ± 104 6.1

40 111 ± 50.8 1.5 556 ± 288 7.1

80 240 ± 117 2.0 1310 ± 564 6.5

180 545 ± 211 2.0 3210 ± 1230 6.8

360 1090 ± 432 2.0 6940 ± 2760 6.2

600 1820 ± 721 2.0 11600 ± 4600 6.5

900 2730 ± 1080 2.0 17400 ± 6900 6.7

Data are presented as mean ± standard deviation.

Table 2: Population Pharmacokinetic Model Parameters
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Parameter Population Mean Estimate
Interindividual Variability
(%)

Relative Bioavailability (F1)
0.46 (occasion 1), 0.36

(occasion 2/trough)
37

Clearance (CL.D) 7.0 L/h 21

Central Volume of Distribution

(Vc)
3.1 L 80

Peripheral Volume of

Distribution (Vp)
62 L 28

Intercompartmental Clearance

(Q)
4.1 L/h -

First-order Absorption Rate

(K12)
0.30 h⁻¹ -

Zero-order Absorption Duration

(D1)
0.43 h 169

Metabolic Conversion Rate

(K23)
0.34 h⁻¹ 55

Metabolite Clearance (CL.M) 0.38 L/h -

Experimental Protocols
First-in-Man Study (D-1143-101)

Study Design: An open-label, accelerated dose-titration, first-in-man study.

Patient Population: Patients with advanced solid tumors.

Dosing Regimen: Xevinapant was administered orally once daily on days 1-5 every 2 or 3

weeks. Doses ranged from 5 mg to 900 mg.

Pharmacokinetic Sampling: Blood samples for PK analysis were collected on days 1 and 5 of

the first treatment cycle.
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Population Pharmacokinetic Analysis
Data Source: Data from 94 cancer patients from three clinical trials: D-1143-101 (single

agent), D-1143-102 (with Cytarabine/Daunorubicin), and D-1143-103 (with

Carboplatin/Paclitaxel).

Analytical Method: Plasma concentrations of Xevinapant and its major metabolite were

determined using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.

Modeling Approach: A population pharmacokinetic model was developed using NONMEM

software to characterize the concentration-time profiles of Xevinapant and its metabolite.
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Figure 2: Representative Experimental Workflow.

Conclusion
Xevinapant is an orally bioavailable IAP antagonist with a predictable pharmacokinetic profile.

It is rapidly absorbed, with exposure increasing proportionally with doses from 80 to 900 mg.

The pharmacokinetics are well-described by a two-compartment model with non-linear

metabolism. Food has a minor effect on its overall absorption, and there is no interaction with

proton pump inhibitors, allowing for convenient oral administration. The established

pharmacokinetic and pharmacodynamic relationship, particularly the degradation of cIAP-1 in

peripheral blood mononuclear cells, supports the dosing regimens used in ongoing clinical

evaluations. This comprehensive understanding of Xevinapant's pharmacokinetics is crucial

for its continued development and optimization as a promising new agent in cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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